molecular formula C19H29NO3 B1216037 Cyclodrine CAS No. 52109-93-0

Cyclodrine

Cat. No.: B1216037
CAS No.: 52109-93-0
M. Wt: 319.4 g/mol
InChI Key: LMKPHJYTFHAGHK-UHFFFAOYSA-N
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Chemical Reactions Analysis

Cyclodrine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can modify the functional groups in this compound, altering its chemical properties.

    Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.

Scientific Research Applications

Cyclodrine has a wide range of scientific research applications:

Comparison with Similar Compounds

Cyclodrine is unique compared to other similar compounds due to its specific mechanism of action and broad-spectrum antibiotic properties. Similar compounds include:

This compound’s ability to penetrate the central nervous system and its potential use in treating neurological conditions further distinguish it from other antibiotics .

Properties

CAS No.

52109-93-0

Molecular Formula

C19H29NO3

Molecular Weight

319.4 g/mol

IUPAC Name

2-(diethylamino)ethyl 2-(1-hydroxycyclopentyl)-2-phenylacetate

InChI

InChI=1S/C19H29NO3/c1-3-20(4-2)14-15-23-18(21)17(16-10-6-5-7-11-16)19(22)12-8-9-13-19/h5-7,10-11,17,22H,3-4,8-9,12-15H2,1-2H3

InChI Key

LMKPHJYTFHAGHK-UHFFFAOYSA-N

SMILES

CCN(CC)CCOC(=O)C(C1=CC=CC=C1)C2(CCCC2)O

Canonical SMILES

CCN(CC)CCOC(=O)C(C1=CC=CC=C1)C2(CCCC2)O

Synonyms

cyclodrine
Cyclopent
G.T. 92

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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